(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine
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Overview
Description
(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the chemical formula C11H15F2NO, has a molecular weight of 215.24 g/mol . It is known for its unique structural features, including the presence of a difluoroethyl group and a methoxyphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine typically involves the electrophilic 2,2-difluoroethylation of nucleophiles. One common method employs a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to introduce the difluoroethyl group into the molecule . This reaction is carried out under mild conditions and allows for the selective incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents and other electrophilic fluorinating agents ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoroethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic fluorinating agents like hypervalent iodine reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, modulating the compound’s affinity and specificity for its targets . The presence of electronegative fluorine atoms enhances the compound’s metabolic stability and bioisosteric properties, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: A related compound used in similar electrophilic difluoroethylation reactions.
2,2-Difluoroethyl trifluoromethanesulfonate: Another fluorinated compound with similar reactivity and applications.
1,1’-Oxybis[2,2-difluoroethane]: A difluoroethyl ether with comparable chemical properties.
Uniqueness
(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine is unique due to its combination of a difluoroethyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to act as a lipophilic hydrogen bond donor and its enhanced metabolic stability make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-N-[2-(3-methoxyphenyl)ethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-10-4-2-3-9(7-10)5-6-14-8-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGBFLFGVSNUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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